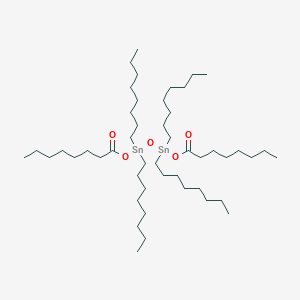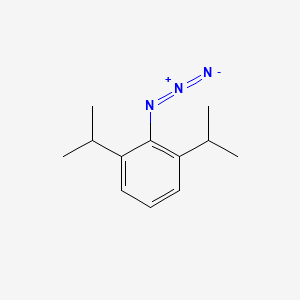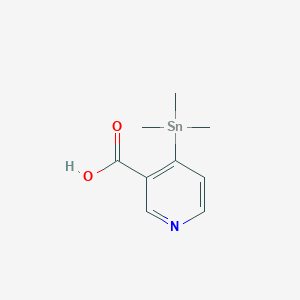
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane is an organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two octanoyloxy groups and four octyl groups attached to a distannoxane core. The presence of tin atoms in its structure imparts unique chemical properties, making it valuable for specific industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of octanoyl chloride with a distannoxane precursor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Preparation of Octanoyl Chloride: Octanoic acid is reacted with thionyl chloride to produce octanoyl chloride.
Formation of Distannoxane Core: A distannoxane precursor, such as hexabutyldistannoxane, is reacted with octanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The tin atoms in the compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The octanoyloxy groups can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acylating agents like acetic anhydride in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state tin compounds.
Reduction: Formation of reduced tin compounds.
Substitution: Formation of substituted distannoxane derivatives.
科学研究应用
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane has several scientific research applications, including:
Catalysis: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin atoms. The tin atoms can coordinate with various ligands, facilitating catalytic reactions. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, allowing it to participate in redox processes.
相似化合物的比较
Similar Compounds
Hexabutyldistannoxane: Similar structure but with butyl groups instead of octyl groups.
1,3-Bis(octanoyloxy)-2-propanyl palmitate: Similar acyl groups but different core structure.
Tricaprylin: Similar fatty acid chains but different central core.
Uniqueness
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane is unique due to its specific combination of octanoyloxy and octyl groups attached to a distannoxane core. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis, material science, and industrial processes.
属性
| 131403-86-6 | |
分子式 |
C48H98O5Sn2 |
分子量 |
992.7 g/mol |
IUPAC 名称 |
[[octanoyloxy(dioctyl)stannyl]oxy-dioctylstannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8(9)10;4*1-3-5-7-8-6-4-2;;;/h2*2-7H2,1H3,(H,9,10);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
XJJBWEVSQHCEDW-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/no-structure.png)

![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)



![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

